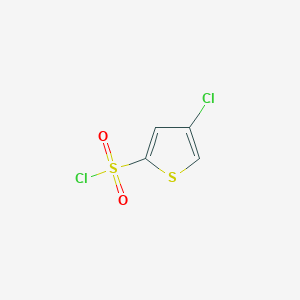
4-Chlorothiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothiophene-2-sulfonyl chloride is a chemical compound used in scientific research . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound has been reported in scientific literature . The synthesis involves the reaction of 4-chlorothiophene-2-sulfonic acid with thionyl chloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C4H2Cl2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H . This indicates that the molecule consists of 4 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 2 sulfur atoms . Chemical Reactions Analysis
This compound is involved in electrophilic aromatic substitution reactions . The positive end of the dipole attacks the aromatic compound while the negative end is complexed with the catalyst .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 217.1 .Applications De Recherche Scientifique
Chemical Reactivity and Derivatives
4-Chlorothiophene-2-sulfonyl chloride demonstrates versatile chemical reactivity. It reacts with various amines, hydrazine, and sodium azide, leading to a variety of derivatives. For instance, its reaction with hydrazine results in multiple hydrazones, while its reaction with sodium azide produces azides that interact with compounds like cyclohexene and norbornene. Additionally, it reacts with chlorosulfonic acid to form mixtures of bis-sulfonyl chlorides. These reactions and the resulting compounds are vital for further chemical applications and research (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Synthesis and Antioxidant Activity
Thiophenyl-chalcone derivatives, including this compound, have been synthesized and studied for their antioxidant activity. These compounds show high antioxidant properties, with certain derivatives exhibiting stronger activity than well-known antioxidants like quercetin. This highlights the potential of this compound derivatives in the development of new antioxidant agents (Sönmez, Gür, & Sahin, 2023).
Application in Liquid Chromatography
4'-Dimethylaminoazobenzene-4-sulfonyl chloride, related to this compound, is used as a chromophoric reagent in high-performance liquid chromatography. This application is crucial for the detection and analysis of modified amino acids at very low levels, demonstrating the compound’s importance in analytical chemistry (Malencik, Zhao, & Anderson, 1990).
Catalysis in Friedel-Crafts Reactions
1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, used with 4-methyl benzenesulfonyl chloride, facilitate Friedel-Crafts sulfonylation reactions. These reactions are important for synthesizing diaryl sulfones, a class of compounds with wide applications in various fields. The enhanced reactivity and near-quantitative yields observed in these reactions underscore the catalytic importance of sulfonyl chloride derivatives in organic synthesis (Nara, Harjani, & Salunkhe, 2001).
Mécanisme D'action
Target of Action
Based on its structural similarity to other sulfonyl chloride compounds, it’s likely that it reacts with nucleophilic sites in biological molecules .
Mode of Action
4-Chlorothiophene-2-sulfonyl chloride is likely to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile (in this case, the sulfonyl chloride group) forms a bond with an electron-rich aromatic ring (the thiophene ring). This reaction typically involves the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, its stability could be compromised under certain conditions, such as high temperatures .
Safety and Hazards
Propriétés
IUPAC Name |
4-chlorothiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYGKBEZSAAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016315-26-6 |
Source


|
| Record name | 4-chlorothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823205.png)
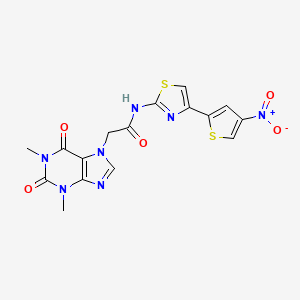


![N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2823212.png)
![{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone](/img/structure/B2823214.png)
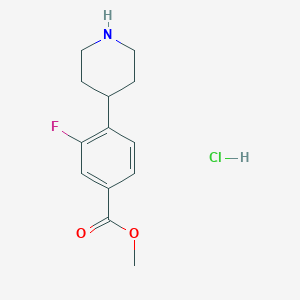
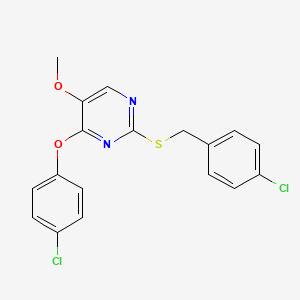
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2823220.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2823221.png)
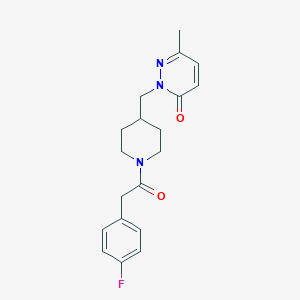
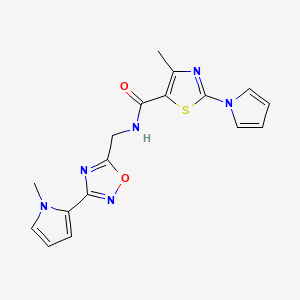
![(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)
![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)